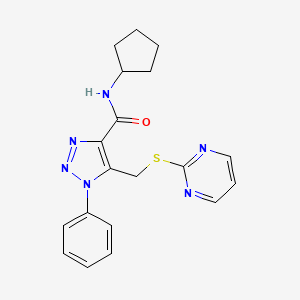
N-cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6OS and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C19H22N6O1S
- Molecular Weight: 378.48 g/mol
- CAS Number: Not specified in available sources.
Structural Features
The compound contains:
- A triazole ring, known for its diverse biological activities.
- A pyrimidine moiety, which is often associated with anti-cancer and anti-inflammatory properties.
- A cyclopentyl group that may influence lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial activity. In a study evaluating various 1H-1,2,3-triazole derivatives, including those similar to this compound, it was found that these compounds demonstrated potent antifungal and antibacterial effects. Specifically, the inhibition rates were substantial against several strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action: The compound appears to induce apoptosis through the activation of caspases and the modulation of apoptotic pathways .
Inhibition of Kinase Activity
This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. The compound targets the HER family of receptors, which are crucial in many cancers. In particular, it acts as a hypoxia-activated prodrug that selectively inhibits HER kinases in tumor cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study on the antimicrobial efficacy of triazole derivatives:
- Objective: To evaluate the effectiveness against resistant strains.
- Results: N-cyclopentyl derivatives showed an IC50 value lower than traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus.
Case Study 2: Cancer Cell Line Studies
In a series of experiments assessing its anticancer effects:
- Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations.
- Findings: A significant reduction in cell viability was observed at concentrations above 10 µM across all tested cell lines.
The mechanisms through which this compound exerts its biological effects include:
-
Induction of Apoptosis:
- Activation of caspase pathways leading to programmed cell death.
-
Inhibition of Kinase Signaling:
- Disruption of signaling pathways critical for tumor growth and survival.
-
Antimicrobial Mechanisms:
- Interference with bacterial cell wall synthesis and fungal membrane integrity.
特性
IUPAC Name |
N-cyclopentyl-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-18(22-14-7-4-5-8-14)17-16(13-27-19-20-11-6-12-21-19)25(24-23-17)15-9-2-1-3-10-15/h1-3,6,9-12,14H,4-5,7-8,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHZVBFUHJYGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














